molecular formula C26H21N5O4S B2762276 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 536705-73-4

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2762276
CAS No.: 536705-73-4
M. Wt: 499.55
InChI Key: XYFUIKCUSSORLQ-UHFFFAOYSA-N
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Description

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C26H21N5O4S and its molecular weight is 499.55. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Thymidylate Synthase

This compound, as part of a broader class of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, has been investigated for its potential as a nonclassical antifolate inhibitor of thymidylate synthase (TS). These compounds show promise as antitumor and antibacterial agents due to their inhibitory effects on TS, an enzyme critical for DNA synthesis. Notably, certain analogues, including those with a 4'-nitro substituent, demonstrated more potent inhibitory activity against human TS than established compounds, highlighting their potential in cancer treatment (Gangjee et al., 1996); (Gangjee et al., 1997).

Antimicrobial Activity

Research into novel heterocycles incorporating the antipyrine moiety has led to the synthesis of compounds with significant antimicrobial properties. These synthesized molecules, through various chemical reactions, have been evaluated for their effectiveness against a range of microbial pathogens, indicating their potential in developing new antimicrobial agents (Bondock et al., 2008); (Bondock et al., 2008).

Drug Development for Medical Conditions

The exploration of novel chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, has opened new avenues in the search for therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. These compounds, synthesized through the Leuckart synthetic pathway, have shown promising results in preclinical models, offering a basis for further drug development aimed at treating a variety of medical conditions (Rani et al., 2014).

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-15-11-16(2)13-19(12-15)30-25(33)24-23(20-5-3-4-6-21(20)28-24)29-26(30)36-14-22(32)27-17-7-9-18(10-8-17)31(34)35/h3-13,28H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFUIKCUSSORLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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